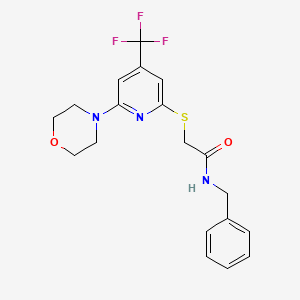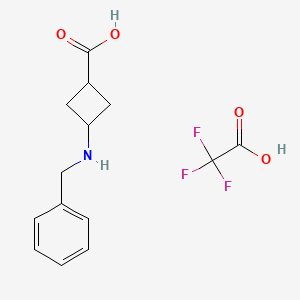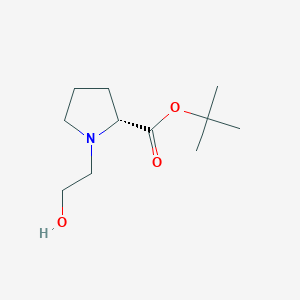![molecular formula C8H13NO2 B1407106 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one CAS No. 1334412-35-9](/img/structure/B1407106.png)
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one
描述
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is a bicyclic compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and medicinal research.
作用机制
Target of Action
The primary target of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one is the p53 protein . The p53 protein plays a critical role as a tumor suppressor, halting the cell cycle and/or triggering apoptosis in response to various stress stimuli, including DNA damage, hypoxia, and oncogene activation .
Mode of Action
This compound interacts with its target, the p53 protein, by reactivating the apoptosis-inducing function of mutant p53 proteins . This reactivation is provided by restoration of sequence-specific DNA-binding activity and transcriptional transactivation function to mutant p53 proteins, and modulation of the conformation-dependent epitopes of the p53 protein .
Biochemical Pathways
The biochemical pathways affected by this compound involve the p53-dependent biological responses . Upon activation, p53 initiates these responses through transcriptional transactivation of specific target genes carrying p53 DNA binding motifs . In addition, the multifaceted p53 protein may promote apoptosis through repression of certain genes lacking p53 binding sites, and transcription-independent mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action involve the reactivation of the apoptosis-inducing function of mutant p53 proteins . This leads to the restoration of sequence-specific DNA-binding activity and transcriptional transactivation function to mutant p53 proteins . Consequently, this can lead to the halt of the cell cycle and/or the triggering of apoptosis, particularly in response to oncogenic signaling .
生化分析
Biochemical Properties
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as thioredoxin reductase and caspase-2 . The interaction with thioredoxin reductase involves inhibition, which can lead to alterations in cellular redox states. Additionally, this compound can activate caspase-2, promoting apoptosis in certain cell types . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.
Cellular Effects
This compound has been observed to influence various cellular processes. It can induce apoptosis in cancer cells by reactivating mutant p53 proteins, leading to cell cycle arrest and programmed cell death . This compound also affects cell signaling pathways, particularly those involving p53, which is a crucial tumor suppressor protein. By restoring the function of mutant p53, this compound can alter gene expression and cellular metabolism, making it a promising candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mutant p53 proteins. The compound can restore the DNA-binding activity and transcriptional transactivation function of mutant p53, leading to the reactivation of its tumor suppressor functions . Additionally, this compound can inhibit thioredoxin reductase, disrupting the cellular redox balance and promoting apoptosis through oxidative stress . These molecular interactions underscore the compound’s potential in targeting cancer cells with p53 mutations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with a shelf life of up to one year when stored properly . Long-term studies have indicated that this compound can maintain its apoptotic effects on cancer cells, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can effectively induce apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as thioredoxin reductase and caspase-2 . The compound’s inhibition of thioredoxin reductase can lead to alterations in metabolic flux and redox balance, promoting apoptosis through oxidative stress . Additionally, its activation of caspase-2 further enhances its pro-apoptotic effects, making it a potent agent in cancer therapy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be efficiently taken up by cells and distributed to various cellular compartments, where it exerts its effects . Its ability to localize within cells is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been observed to localize in the nucleus, where it interacts with mutant p53 proteins to restore their tumor suppressor functions . Additionally, its presence in the cytoplasm allows it to inhibit thioredoxin reductase and promote apoptosis through oxidative stress . These localization patterns are essential for the compound’s therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one typically involves the reaction of quinuclidine derivatives with formaldehyde under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the bicyclic structure. The reaction conditions include maintaining a specific temperature range and pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors and continuous flow systems to maintain consistent production rates. The purification process often involves crystallization and chromatography techniques to isolate the compound from by-products.
化学反应分析
Types of Reactions: 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
科学研究应用
1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
相似化合物的比较
2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one: Known for its use in treating myelodysplastic syndromes.
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one: Studied for its potential in various biochemical applications.
Uniqueness: 1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one stands out due to its specific reactivity and stability, making it a versatile compound in both research and industrial applications. Its ability to interact with mutant p53 proteins and induce apoptosis highlights its potential in therapeutic applications, particularly in oncology.
属性
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-8-3-1-6(2-4-8)7(11)9-8/h6,10H,1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYQQDHZKSEDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
![ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate](/img/structure/B1407026.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)

![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)




![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)
![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)

